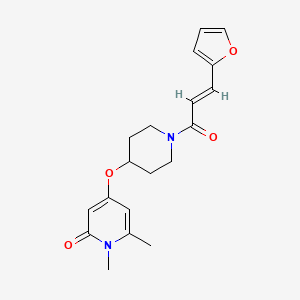

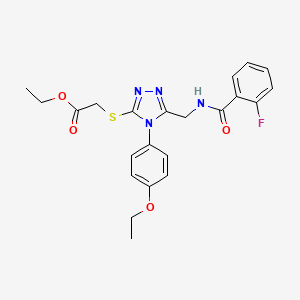

![molecular formula C6H11N3OS B2590434 1-(5-Amino-2,2-diméthyl-[1,3,4]thiadiazol-3-yl)-éthanone CAS No. 72926-05-7](/img/structure/B2590434.png)

1-(5-Amino-2,2-diméthyl-[1,3,4]thiadiazol-3-yl)-éthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is a heterocyclic compound that contains a thiadiazole ring.

Applications De Recherche Scientifique

Mécanisme D'action

Target of Action

The primary target of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .

Mode of Action

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme by 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone affects the urea cycle . The urea cycle is a series of biochemical reactions that produce ammonia from urea. When urease is inhibited, the conversion of urea to ammonia is reduced, which can affect various downstream effects, such as the pH level in the environment of Helicobacter pylori .

Pharmacokinetics

The compound’s high activity against the urease enzyme suggests it may have good bioavailability .

Result of Action

The inhibition of the urease enzyme by 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone leads to a decrease in the conversion of urea to ammonia . This can result in a decrease in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori .

Action Environment

The action, efficacy, and stability of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone can be influenced by various environmental factors. For instance, the pH level can affect the activity of the urease enzyme and, consequently, the efficacy of this compound . .

Analyse Biochimique

Biochemical Properties

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone has been found to exhibit urease inhibitory activity . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This compound can interact with the active site of the urease enzyme, inhibiting its activity .

Cellular Effects

The cellular effects of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone are primarily related to its urease inhibitory activity . By inhibiting urease, this compound can disrupt the conversion of urea to ammonia, which can affect the pH balance within cells . This can have significant effects on cell function, particularly in cells that rely on urease for survival, such as Helicobacter pylori .

Molecular Mechanism

The molecular mechanism of action of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone involves binding to the active site of the urease enzyme . This binding interaction inhibits the enzyme’s activity, preventing the conversion of urea to ammonia .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone typically involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with appropriate reagents under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3,4-thiadiazole with hydrazinecarbothioamide and carbon disulfide in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiadiazoles .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-5-methyl-1,3,4-thiadiazole: Similar structure but with a methyl group instead of an ethanone group.

5-Amino-1,3,4-thiadiazole-2-thiol: Contains a thiol group, offering different reactivity and biological activity.

2-Amino-5-tert-butyl-1,3,4-thiadiazole: Features a tert-butyl group, which affects its steric and electronic properties.

Uniqueness

1-(5-Amino-2,2-dimethyl-[1,3,4]thiadiazol-3-yl)-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethanone group allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry .

Propriétés

IUPAC Name |

1-(5-amino-2,2-dimethyl-1,3,4-thiadiazol-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(10)9-6(2,3)11-5(7)8-9/h1-3H3,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEAVADCTJTCKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(SC(=N1)N)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24802802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazol-5-amine](/img/structure/B2590352.png)

![5-amino-1-((4-chlorophenyl)sulfonyl)-1H-pyrazol-3-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B2590354.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)

![5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2590367.png)

![2-[3-(3-Bromophenyl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-4-(4-methylphenyl)quinazoline](/img/structure/B2590368.png)

![5,6-dichloro-N-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxamide](/img/structure/B2590369.png)

![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)